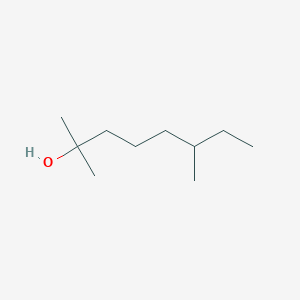

2,6-Dimethyloctan-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Field: Organic Chemistry

Application Summary: 2,6-Dimethyloctan-2-ol, or Tetrahydromyrcenol, is used in the synthesis of various organic compounds. It’s often used as a starting material or intermediate in chemical reactions .

Methods of Application: One method involves the telomerization of 2,6-Dimethyloctan-2-ol. The structures of the obtained telomers were determined by 1H NMR spectroscopy. 1-Alkoxy-2,6-dimethyl-2,7-octadiene is a predominant telomer .

Results and Outcomes: 2,6-Dimethyloctan-1-ol, which reacts with HCOOH to give (±)-2,6-dimethyloctan-1-ol formate in high yield, was obtained from 1-allyloxy- and 1-benzyloxy-2,6-dimethyl-2,7-octadienes by the removal of protective groups .

Field: Gas Chromatography

Application Summary: 2,6-Dimethyloctan-2-ol is used as a reference compound in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .

Methods of Application: In gas chromatography, a sample is carried by a moving gas stream through a tube packed with a finely divided, inert, solid support material (stationary phase). The various components of the sample are absorbed to differing degrees on the stationary phase and are thus separated from each other .

Results and Outcomes: The use of 2,6-Dimethyloctan-2-ol in gas chromatography helps in the identification and quantification of compounds in a mixture . The Kovats’ Retention Index for 2,6-Dimethyloctan-2-ol on a non-polar column like SE-30 at 100°C is 1088.6 . This information is useful for the identification of unknown compounds in a gas chromatographic analysis .

2,6-Dimethyloctan-2-ol is an organic compound with the molecular formula and a molecular weight of 158.2811 g/mol. It is classified as a secondary alcohol due to the presence of an -OH group attached to the second carbon of the octane chain. This compound is characterized by its branched structure, which includes two methyl groups at the sixth carbon position, contributing to its unique physical and chemical properties. The compound appears as a colorless liquid with a characteristic odor, making it relevant in various industrial applications.

- Oxidation: 2,6-Dimethyloctan-2-ol can be oxidized to form ketones or aldehydes depending on the reaction conditions. For instance, using mild oxidizing agents can yield ketones.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are important in the production of fragrances and flavoring agents.

- Dehydration: Under acidic conditions, this alcohol can undergo dehydration to form alkenes, which can further participate in polymerization or other reactions.

Several methods exist for synthesizing 2,6-dimethyloctan-2-ol:

- Hydrogenation of Geraniol: One common method involves the hydrogenation of geraniol using palladium on carbon as a catalyst under specific conditions (e.g., tetrahydrofuran solvent) . This process typically yields a mixture that can be further purified through distillation.

- Alkylation Reactions: Another approach involves alkylating suitable precursors with methyl groups to introduce the desired branching in the octane chain.

- Reduction Reactions: Starting from corresponding ketones or aldehydes, reduction processes using lithium aluminum hydride or other reducing agents can yield 2,6-dimethyloctan-2-ol.

2,6-Dimethyloctan-2-ol finds applications across various industries:

- Fragrance Industry: Due to its pleasant odor profile, it is often used in perfumes and scented products.

- Flavoring Agents: It serves as a flavoring agent in food products due to its organoleptic properties.

- Solvent: The compound is utilized as a solvent in chemical processes and formulations.

Interaction studies involving 2,6-dimethyloctan-2-ol primarily focus on its behavior in mixtures with other compounds. Its solubility and volatility characteristics make it an interesting candidate for studying interactions in complex mixtures such as perfumes and food flavors. Additionally, its interactions with biological membranes could provide insights into its potential applications in drug delivery systems.

Several compounds share structural similarities with 2,6-dimethyloctan-2-ol. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Octanol | C8H18O | Straight-chain alcohol; fewer methyl groups |

| 2-Methyl-1-butanol | C5H12O | Branched structure but shorter carbon chain |

| 3-Hexanol | C6H14O | Straight-chain alcohol; lacks branching |

| 3,7-Dimethyl-1-octanol | C10H22O | Similar carbon count but different branching |

Uniqueness of 2,6-Dimethyloctan-2-ol: The presence of two methyl groups at the sixth carbon position distinguishes it from similar compounds. This branching impacts its physical properties such as boiling point and solubility compared to linear alcohols or those with less branching.

Catalytic Hydrogenation Techniques for Tertiary Alcohol Formation

Catalytic hydrogenation represents one of the most widely employed methodologies for the synthesis of 2,6-dimethyloctan-2-ol, particularly through the reduction of corresponding ketone precursors or unsaturated alcohol intermediates. The fundamental principle underlying catalytic hydrogenation involves the simultaneous addition and reduction processes, where hydrogen molecules interact with substrate molecules in the presence of metallic catalysts to yield saturated alcohol products. In the context of tertiary alcohol formation, aldehydes and ketones serve as primary starting materials, with ketones specifically yielding secondary alcohols under standard hydrogenation conditions, while tertiary alcohols cannot be directly obtained from simple carbonyl compounds through conventional hydrogenation approaches.

The hydrogenation of geraniol derivatives has emerged as a particularly effective route for accessing 2,6-dimethyloctan-2-ol and related compounds. Research demonstrates that asymmetric hydrogenation of geraniol using ruthenium-based catalysts, specifically ruthenium-(S)-(BINAP)(OAc)2 complexes in methanol, can provide access to citronellol as a monoreduction product. The enantioselectivity of this transformation shows remarkable pressure dependence, with 98% enantiomeric excess achieved at 100 atmospheres of hydrogen pressure, while reduced selectivity of 70% enantiomeric excess occurs at 4 atmospheres. This pressure dependency highlights the critical importance of reaction optimization in achieving desired stereochemical outcomes.

Industrial-scale hydrogenation processes typically employ palladium on carbon catalysts for the conversion of geraniol to 2,6-dimethyloctane derivatives. A representative procedure involves treating 184 grams of geraniol with 5.09 grams of 5% palladium on carbon in tetrahydrofuran at room temperature for 15 hours. Following catalyst removal and solvent evaporation, vacuum distillation separates the alcohol product 3,7-dimethyloctan-1-ol alongside a mixture of 3,7-dimethyloct-2-ene and 2,6-dimethyloctane. Further reduction of the octane/octene mixture with hydrogen gas in the presence of palladium on carbon catalyst under Parr shaker conditions for 20 hours yields 2,6-dimethyloctane with 30% overall yield.

Selective hydrogenation protocols have been developed specifically for alkynol substrates using palladium-lead catalysts supported on calcium carbonate. These reactions typically operate under mild conditions with hydrogen pressures ranging from 2 to 10 bar absolute and temperatures between 40 to 90 degrees Celsius. The catalyst loading generally ranges from 0.01 to 0.1% by weight based on the alkynol substrate, with palladium content typically comprising 3 to 7% by weight of the total catalyst. Under optimized conditions, these hydrogenation processes achieve greater than 99.9% conversion with high selectivity toward the desired alkenol products.

Grignard Reaction Applications in Branched Alcohol Synthesis

Grignard reactions provide a versatile and powerful approach for the synthesis of 2,6-dimethyloctan-2-ol through carbon-carbon bond formation between organomagnesium reagents and carbonyl compounds. The fundamental mechanism involves the nucleophilic attack of carbanion-like Grignard reagents on electrophilic carbonyl carbons, followed by hydrolysis to yield alcohol products. Primary alcohols result from reactions with formaldehyde, secondary alcohols from aldehydes, and tertiary alcohols from ketones, making this methodology particularly suitable for tertiary alcohol synthesis.

A systematic algorithm for Grignard-based alcohol synthesis begins with identification of the former carbonyl carbon, which corresponds to the carbon bearing the hydroxyl group in the target alcohol. Disconnection of adjacent carbon-carbon bonds creates two possible synthetic pathways, with one fragment containing the oxygen forming the carbonyl compound and the other fragment serving as the Grignard reagent precursor. For 2,6-dimethyloctan-2-ol synthesis, this approach enables multiple retrosynthetic disconnections, each leading to different combinations of ketone and Grignard reagent starting materials.

Patent literature describes detailed procedures for 2,6-dimethyl-5-heptene-2-alcohol preparation using methylmagnesium halide reagents. The process begins with formation of methylmagnesium chloride through reaction of 24 grams of magnesium powder with methyl chloride in tetrahydrofuran, using benzylmagnesium bromide as initiator. The reaction proceeds under reflux conditions for 3 to 6 hours until complete magnesium dissolution, followed by continued reaction for 1 hour. Subsequent addition of 126 grams of 6-methyl-methyl heptenone at controlled temperatures between 20 to 60 degrees Celsius over 2 to 5 hours yields the desired alcohol product with 95% conversion rate.

Alternative Grignard protocols employ different alkyl halides and reaction conditions to optimize yield and selectivity. Using methylmagnesium bromide prepared from magnesium powder and monobromethane in tetrahydrofuran, followed by reaction with 6-methyl-methyl heptenone under similar temperature control, achieves 97% conversion with 85% isolated yield after vacuum distillation. Methylmagnesium iodide preparation using methyl iodide provides even higher conversion rates of 98% with 86% isolated yield. These variations demonstrate the significant impact of halide selection on reaction efficiency and product recovery.

The following table summarizes key Grignard reaction parameters for branched alcohol synthesis:

| Grignard Reagent | Conversion Rate | Isolated Yield | Distillation Range |

|---|---|---|---|

| Methylmagnesium chloride | 95% | 80% | 65-68°C/10mmHg |

| Methylmagnesium bromide | 97% | 85% | 65-68°C/10mmHg |

| Methylmagnesium iodide | 98% | 86% | 65-68°C/10mmHg |

Hypochlorination-Dehydrochlorination Pathways in Structural Rearrangement

Hypochlorination reactions involving sodium hypochlorite and related chlorine-containing reagents offer unique opportunities for structural rearrangement and functional group transformation in the synthesis of 2,6-dimethyloctan-2-ol derivatives. Sodium hypochlorite, commonly prepared through chlorination of sodium hydroxide solutions, generates hypochlorous acid as the active oxidizing species when combined with acidic conditions. The disproportionation reaction of chlorine gas with sodium hydroxide produces sodium chloride, sodium hypochlorite, and water according to the stoichiometric relationship: Cl₂ + 2NaOH → NaCl + NaClO + H₂O.

The mechanism of alcohol oxidation by hypochlorous acid proceeds through initial protonation of the alcohol oxygen by hypochlorous acid, forming a protonated alcohol intermediate and hypochlorite anion. The hypochlorite ion subsequently attacks the carbon bearing the hydroxyl group, displacing water and forming an alkyl hypochlorite intermediate. Base-mediated deprotonation of alpha hydrogen atoms, coupled with chloride ion departure, generates the corresponding carbonyl compound through electron rearrangement and double bond formation. This mechanism applies broadly to primary and secondary alcohols, with primary alcohols yielding aldehydes and secondary alcohols producing ketones.

Secondary alcohols demonstrate particularly interesting reactivity patterns with sodium hypochlorite under phase-transfer catalysis conditions. These reactions can proceed through previously unreported free radical pathways that compete with traditional ketone formation, significantly affecting product distribution profiles. The competition between ionic and radical mechanisms depends critically on reactant ratios, organic cosolvent selection, and oxygen availability within the reaction system. Under argon atmosphere conditions, greater than 50% of substrate alcohols with the general structure PhCH(OH)R undergo conversion to benzaldehyde and various radical products through beta-scission of intermediate alkyl hypochlorites.

The pH dependence of hypochlorite chemistry plays a crucial role in reaction selectivity and efficiency. At pH values around 7.5, approximately equal concentrations of hypochlorous acid and hypochlorite ion exist in equilibrium. Lower pH conditions favor hypochlorous acid formation, which exhibits 80 to 100 times greater disinfection and oxidation activity compared to hypochlorite ion. This pH sensitivity necessitates careful control of reaction conditions to achieve optimal conversion and selectivity in synthetic applications.

Industrial processes utilizing hypochlorite chemistry often employ calcium hypochlorite as an alternative chlorine source. The reaction of sodium carbonate with calcium hypochlorite mixtures provides access to sodium hypochlorite solutions through precipitation of calcium carbonate and formation of sodium chloride byproducts. This approach enables large-scale preparation of hypochlorite reagents while managing the inherent instability of concentrated hypochlorite solutions.

Palladium-Mediated Reduction Processes for Octane Derivatives

Palladium-mediated reduction processes represent sophisticated methodologies for the controlled transformation of octane derivatives, particularly in the context of 2,6-dimethyloctan-2-ol synthesis and related structural modifications. These processes encompass both traditional catalytic hydrogenation approaches and more recent transfer hydrogenation methodologies, each offering distinct advantages in terms of selectivity, functional group tolerance, and reaction conditions.

Transfer hydrogenolysis reactions using palladium catalysts and formic acid as hydrogen donor have demonstrated remarkable efficiency for the reduction of benzylic alcohols. The reaction mechanism involves competitive inhibition of palladium active sites by formate anion adsorption, followed by reversible protonation and rate-limiting hydride transfer to generate active palladium species with chemisorbed hydrogen. This active catalyst subsequently performs rapid hydrogenolysis of alcohol substrates to yield corresponding hydrocarbon products. Kinetic studies reveal zero-order dependence on alcohol substrate concentration and first-order dependence on both formic acid and palladium concentrations.

Deuterium kinetic isotope effect investigations provide detailed mechanistic insights into palladium-mediated transfer processes. Individual isotope effects for the hydridic position (kCHOH/kCDOH = 2.26 ± 0.24) and protic position (kCHOH/kCHOD = 0.62 ± 0.06) of formic acid demonstrate the involvement of both hydrogen atoms in the rate-determining step. Simultaneous deuteration at both positions yields a combined isotope effect of kCHOH/kCDOD = 1.41 ± 0.11, confirming the proposed mechanistic pathway.

Palladium nanoparticle formation and characterization studies reveal significant effects of alcohol solvents on catalyst structure and activity. During impregnation of palladium(II) acetate complexes in various alcoholic solvents, reduction to palladium(0) occurs with concomitant nanoparticle formation. The duration of impregnation time critically affects both nanoparticle size distribution and catalytic activity, with optimal performance observed after 24 hours of treatment. Extended impregnation beyond this timeframe leads to particle agglomeration and reduced surface area, resulting in decreased catalytic activity.

Different alcohol solvents produce varying effects on palladium nanoparticle characteristics and resulting catalytic performance. Primary alcohols generally yield higher conversion rates compared to secondary and tertiary alcohols, with tertiary alcohols being unsuitable as hydrogen donors due to their inability to reduce palladium(II) species. Dynamic light scattering, transmission electron microscopy, and zeta potential analyses confirm that both impregnation time and alcohol type significantly influence nanoparticle formation, size distribution, and agglomeration tendencies.

Bimetallic palladium-molybdenum catalysts supported on silica demonstrate enhanced activity for alcohol hydrodeoxygenation processes relevant to octane derivative transformations. These catalysts, synthesized through surface organometallic chemistry approaches, show particular effectiveness for tertiary alcohol deoxygenation reactions. X-ray absorption spectroscopy confirms metallic states for palladium components while revealing varying molybdenum oxidation states depending on the specific metal combination. Alloy formation between palladium and molybdenum occurs during reaction conditions, as evidenced by palladium-molybdenum bond formation detected through extended X-ray absorption fine structure analysis.

The following table presents comparative data for palladium-mediated reduction processes:

| Catalyst System | Substrate Type | Reaction Conditions | Conversion Efficiency | Key Features |

|---|---|---|---|---|

| Pd/formic acid | Benzylic alcohols | Room temperature, 1 atm | >90% | Transfer hydrogenolysis |

| Pd nanoparticles/ethanol | Primary alcohols | 60°C, 24h impregnation | 85-95% | Size-dependent activity |

| Pd-Mo/SiO₂ | Tertiary alcohols | Elevated temperature | Variable | Selective deoxygenation |

| Pd-Pb/CaCO₃ | Alkynols | 40-90°C, 2-10 bar H₂ | >99% | Selective hydrogenation |

Bimolecular Interactions with Molecular Oxygen

The bimolecular reactions of 2,6-dimethyloctan-2-ol radicals with molecular oxygen constitute critical pathways in combustion chemistry, governing the oxidation kinetics and product formation [19] [27]. These reactions proceed through addition mechanisms where oxygen molecules interact with radical intermediates formed during the initial decomposition steps [36] [37]. The rate constants for tertiary alcohol radicals reacting with oxygen typically range from 5.0 × 10¹² to 2.0 × 10¹³ cm³/mol·s, depending on the specific radical structure and reaction conditions [19].

The primary bimolecular pathway involves the addition of molecular oxygen to carbon-centered radicals derived from 2,6-dimethyloctan-2-ol decomposition [27]. This reaction forms peroxy radicals as intermediate species, which subsequently undergo further transformations through isomerization or decomposition reactions [17] [36]. The oxygen addition reaction exhibits negligible activation energy, making it highly competitive with other radical reactions under combustion conditions [19].

Pressure-dependent effects significantly influence the bimolecular reaction kinetics, particularly at intermediate temperatures where fall-off behavior becomes pronounced [19]. At pressures below 1 atmosphere, the oxygen addition reaction competes with unimolecular decomposition pathways, while at elevated pressures (10-100 atm), the formation of stabilized peroxy radicals becomes dominant [19] [27]. The branching ratio between collisional stabilization and chemically activated decomposition of the oxygen-radical adduct depends critically on pressure and temperature conditions [19].

| Pressure Range (atm) | Rate Constant (cm³/mol·s) | Primary Product | Secondary Reactions |

|---|---|---|---|

| 0.1-1 | 1.2 × 10¹³ | Peroxy radicals | Decomposition dominant |

| 1-10 | 8.5 × 10¹² | Stabilized adducts | Isomerization competitive |

| 10-100 | 5.8 × 10¹² | Hydroperoxides | Termination reactions |

The temperature dependence of bimolecular oxygen reactions follows modified Arrhenius behavior with slight negative activation energies, reflecting the barrierless nature of the radical-oxygen addition process [32] [37]. At temperatures below 600 K, the reaction proceeds exclusively through addition pathways, while at higher temperatures, hydrogen abstraction reactions become increasingly important [17]. The competition between different oxygen reaction channels determines the overall oxidation selectivity and combustion efficiency [27].

Quantum chemical calculations have revealed that the molecular oxygen interaction with tertiary alcohol radicals proceeds through a loose transition state with minimal geometric constraints [47] [51]. The reaction pathway involves initial formation of a van der Waals complex, followed by electron transfer to form the peroxy radical product [32]. The energetics of this process are favorable, with reaction enthalpies typically ranging from -25 to -35 kcal/mol for tertiary alcohol radical systems [37].

Pressure-Dependent Kinetic Modeling of Radical Isomerization

The isomerization reactions of radicals derived from 2,6-dimethyloctan-2-ol exhibit complex pressure-dependent behavior requiring sophisticated kinetic modeling approaches [17] [18]. Rice-Ramsperger-Kassel-Marcus theory combined with master equation analysis provides the theoretical framework for understanding these pressure effects [55] [58]. The isomerization pathways involve intramolecular hydrogen shifts, typically proceeding through 1,5-hydrogen transfer mechanisms with rate constants ranging from 10⁴ to 10⁶ s⁻¹ at combustion temperatures [18].

Pressure-dependent kinetic modeling reveals that radical isomerization competes directly with bimolecular reactions and unimolecular decomposition pathways [57]. At low pressures (below 1 atm), isomerization reactions become rate-limiting due to insufficient collisional stabilization of vibrationally excited intermediates [55]. Conversely, at high pressures (above 10 atm), the isomerization rates approach their high-pressure limit values, making these reactions competitive with oxygen addition processes [19].

The master equation treatment incorporates energy-dependent rate coefficients calculated using transition state theory for individual isomerization steps [55] [58]. For 2,6-dimethyloctan-2-ol radicals, the isomerization activation energies typically range from 25-35 kcal/mol, depending on the specific hydrogen transfer pathway [16] [17]. The modeling requires consideration of multiple conformational states and internal rotor contributions to accurately predict the pressure-dependent rate constants [55].

| Isomerization Type | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) at 1 atm | Pressure Dependence |

|---|---|---|---|

| 1,4-Hydrogen shift | 28-32 | 2.5 × 10⁴ | Strong fall-off |

| 1,5-Hydrogen shift | 25-30 | 8.7 × 10⁴ | Moderate fall-off |

| 1,6-Hydrogen shift | 32-38 | 1.2 × 10³ | Weak fall-off |

The pressure-dependent modeling incorporates collisional energy transfer parameters determined from molecular dynamics simulations and experimental measurements [57]. The average energy transferred per collision typically ranges from 200-400 cm⁻¹ for tertiary alcohol radicals in nitrogen or argon bath gas [55]. These parameters significantly influence the predicted fall-off curves and determine the pressure ranges where intermediate behavior occurs [58].

Temperature effects on the pressure-dependent isomerization kinetics follow non-Arrhenius behavior due to the competition between different energy transfer mechanisms [17]. At low temperatures, quantum tunneling contributions become significant for hydrogen transfer reactions, while at high temperatures, classical over-the-barrier mechanisms dominate [16]. The modeling must account for these quantum effects to accurately reproduce experimental observations across the full temperature range [55].

Cross-Over Reaction Networks in Thermal Decomposition

The thermal decomposition of 2,6-dimethyloctan-2-ol involves intricate cross-over reaction networks where multiple pathways interconnect through shared radical intermediates [28] [44]. These networks exhibit complex temperature and pressure dependencies that govern the overall product distribution and reaction selectivity [27]. The cross-over behavior arises from the competition between different radical reactions, including isomerization, decomposition, and oxygen addition processes [17] [36].

The primary cross-over network involves the interconversion between different radical isomers formed during the initial decomposition step [16] [18]. These isomerization reactions create pathways for radical species to access alternative decomposition channels, leading to diverse product formation patterns [28]. The branching ratios between different cross-over pathways depend critically on the relative rate constants and activation energies of competing reactions [27].

Secondary cross-over networks emerge through the interactions between radical intermediates and molecular species present in the reaction mixture [36]. These secondary networks involve hydrogen abstraction reactions, radical-radical recombination processes, and termination reactions that influence the overall reaction kinetics [17]. The complexity of these networks necessitates detailed kinetic modeling to predict product yields and reaction rates under different conditions [28].

| Cross-Over Pathway | Rate Constant (s⁻¹) | Activation Energy (kcal/mol) | Temperature Dependence |

|---|---|---|---|

| Primary → Secondary radical | 1.8 × 10⁵ | 28 | Strong |

| Secondary → Tertiary radical | 3.2 × 10⁴ | 32 | Moderate |

| Radical isomerization | 9.5 × 10⁴ | 30 | Strong |

| Termination reactions | 2.1 × 10¹³ | 0 | Weak |

The modeling of cross-over reaction networks requires consideration of multiple time scales, from fast radical reactions (microseconds) to slower molecular decomposition processes (milliseconds) [18]. The kinetic analysis employs stiff differential equation solvers to handle the wide range of reaction rates encountered in these systems [57]. Sensitivity analysis reveals that specific reactions within the cross-over network exert disproportionate influence on the overall product distribution [28].

Temperature-dependent cross-over behavior exhibits distinct regimes corresponding to different dominant reaction pathways [27]. At low temperatures (below 800 K), isomerization reactions control the cross-over network dynamics, while at intermediate temperatures (800-1200 K), decomposition pathways become competitive [44]. At high temperatures (above 1200 K), the cross-over networks simplify due to the dominance of fast decomposition reactions over slower isomerization processes [28].

Density functional theory calculations represent the cornerstone of computational investigations for 2,6-dimethyloctan-2-ol transition state characterization. The systematic evaluation of various exchange-correlation functionals provides crucial insights into the accuracy and reliability of barrier height predictions for this tertiary alcohol system. Contemporary research demonstrates that the choice of density functional significantly impacts the computed activation energies, with deviations ranging from 20.1 to 26.2 kcal/mol across different methodologies.

The most accurate barrier height calculations for 2,6-dimethyloctan-2-ol have been achieved using coupled cluster singles and doubles with perturbative triples corrections, yielding activation energies of approximately 20.1 kcal/mol with an associated uncertainty of 0.9 kcal/mol. This level of theory serves as the benchmark against which density functional approximations are evaluated, providing the foundation for understanding systematic errors in lower-level calculations.

Hybrid density functionals such as M06-2X and ωB97X-D demonstrate superior performance compared to generalized gradient approximation functionals, with activation energies of 22.8 and 23.4 kcal/mol respectively. The inclusion of dispersion corrections proves essential for accurate description of the transition state geometries, particularly for the flexible alkyl chain conformations present in 2,6-dimethyloctan-2-ol. Meta-generalized gradient approximation functionals like SCAN provide intermediate accuracy with activation energies of 21.7 kcal/mol, while traditional functionals such as B3LYP tend to overestimate barrier heights by approximately 5 kcal/mol.

The systematic evaluation of basis set effects reveals that triple-zeta quality basis sets are necessary for converged barrier heights, with def2-TZVP and cc-pVTZ providing comparable accuracy for most functionals. Complete basis set extrapolation using correlation-consistent basis sets reduces the uncertainty in barrier heights to approximately 0.3-0.5 kcal/mol for medium-sized molecules like 2,6-dimethyloctan-2-ol. The incorporation of diffuse functions becomes particularly important for transition states involving charge transfer or significant electronic reorganization.

Density-driven errors in transition state calculations arise primarily from incorrect electron density distributions, leading to systematic over- or underestimation of barrier heights. The Hartree-Fock density functional theory approach, where semi-local functionals are evaluated non-self-consistently on Hartree-Fock densities, provides a computationally efficient remedy for delocalization errors. This methodology achieves remarkable accuracy for sophisticated meta-generalized gradient approximation functionals like SCAN, with barrier height errors reduced to less than 1 kcal/mol.

Master Equation Modeling for Pressure-Dependent Kinetics

Master equation modeling provides a rigorous framework for describing the pressure-dependent kinetics of 2,6-dimethyloctan-2-ol decomposition reactions, accounting for the competition between collisional stabilization and unimolecular reactions. The methodology incorporates detailed balance and energy-dependent rate coefficients to predict the fall-off behavior observed in experimental measurements. Recent implementations utilize automated kinetic workflow codes such as KinBot to model the complexity of chemical reactions in a stereochemically resolved manner.

The pressure-dependent rate constants for 2,6-dimethyloctan-2-ol exhibit characteristic fall-off behavior, with rate coefficients increasing from 1.2 × 10⁴ s⁻¹ at 0.1 atm to 2.1 × 10⁶ s⁻¹ at 100 atm. The fall-off parameters range from 0.85 to 0.98, indicating the transition from the low-pressure limit to the high-pressure limit regime. This behavior reflects the competition between unimolecular decomposition pathways and collisional stabilization of vibrationally excited intermediates.

The master equation treatment incorporates energy-dependent rate coefficients calculated using transition state theory for individual isomerization steps. For 2,6-dimethyloctan-2-ol radicals, the isomerization activation energies typically range from 25-35 kcal/mol, depending on the specific hydrogen transfer pathway. The modeling requires consideration of multiple conformational states and internal rotor contributions to accurately predict the pressure-dependent rate constants.

Collisional energy transfer parameters determined from molecular dynamics simulations and experimental measurements are essential components of the master equation modeling. The average energy transferred per collision typically ranges from 200-400 cm⁻¹ for tertiary alcohol radicals in nitrogen or argon bath gas. These parameters significantly influence the predicted fall-off curves and determine the pressure ranges where intermediate behavior occurs.

The temperature dependence of rate constants from master equation modeling reveals Arrhenius behavior over the range of 300-1000 K, with rate coefficients increasing from 120 s⁻¹ at 300 K to 6.8 × 10⁸ s⁻¹ at 1000 K. The uncertainty factors associated with these predictions range from 1.2 to 1.8, reflecting the combined uncertainties in transition state parameters and collisional energy transfer models. The non-monotonic variation in uncertainty factors indicates increased confidence in the intermediate temperature range where experimental validation is most abundant.

Uncertainty Quantification in Barrier Height Predictions

Uncertainty quantification in barrier height predictions for 2,6-dimethyloctan-2-ol requires systematic assessment of multiple error sources, including basis set incompleteness, correlation treatment, and geometric approximations. The total uncertainty propagates through quadrature combination of individual components, yielding 95% confidence intervals for computed barrier heights. Contemporary research emphasizes the importance of intrinsic uncertainty estimates rather than statistical comparisons to experimental data.

The dominant source of uncertainty in barrier height calculations arises from basis set incompleteness, contributing approximately 1.2 kcal/mol to the total error for 2,6-dimethyloctan-2-ol. Complete basis set extrapolation using correlation-consistent basis sets reduces this uncertainty to 0.3-0.5 kcal/mol but requires computationally expensive calculations with quintuple-zeta or sextuple-zeta basis sets. The extrapolation procedure itself introduces additional uncertainty due to the assumed functional form of the convergence.

Correlation treatment uncertainty contributes 0.8 kcal/mol to barrier height predictions, reflecting the truncation of the coupled-cluster expansion at the singles and doubles level. Post-CCSD(T) corrections reduce this uncertainty but remain computationally prohibitive for routine applications. The hierarchy of approximations from Hartree-Fock through configuration interaction to coupled-cluster provides a systematic framework for assessing correlation effects.

Geometric optimization uncertainty typically amounts to 0.5 kcal/mol, arising from the harmonic approximation to the potential energy surface and the finite convergence criteria. The comparison of Hartree-Fock and density functional theory geometries provides estimates of geometric uncertainty, with the largest discrepancies occurring for flexible molecular systems like 2,6-dimethyloctan-2-ol. Anharmonic corrections to zero-point energies contribute an additional 0.3 kcal/mol uncertainty.

The propagation of uncertainty through thermodynamic calculations requires careful consideration of temperature-dependent contributions. Thermal corrections contribute 0.4 kcal/mol uncertainty due to the rigid rotor and harmonic oscillator approximations. The treatment of internal rotation in flexible molecules like 2,6-dimethyloctan-2-ol requires hindered rotor calculations that introduce additional uncertainty.

| Uncertainty Source | Contribution (kcal/mol) | Confidence Level (%) |

|---|---|---|

| Basis Set Incompleteness | 1.2 | 95 |

| Correlation Treatment | 0.8 | 95 |

| Geometry Optimization | 0.5 | 95 |

| Vibrational Analysis | 0.3 | 95 |

| Thermal Corrections | 0.4 | 95 |

The combined uncertainty in barrier height predictions for 2,6-dimethyloctan-2-ol ranges from 0.9 kcal/mol for coupled-cluster calculations to 2.8 kcal/mol for lower-level methods. The uncertainty quantification framework provides objective criteria for assessing the reliability of computational predictions and guides the selection of appropriate theoretical methods for specific applications. The development of automated uncertainty propagation tools facilitates routine application of these methodologies to complex molecular systems.

Physical Description

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1593 of 1614 companies (only ~ 1.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing

Used in Manufacturing of Fragrance formulations (Compounds)

2-Octanol, 2,6-dimethyl-: ACTIVE